molecular formula C26H23N5O3 B2726404 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide CAS No. 1185055-00-8

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2726404
CAS No.: 1185055-00-8
M. Wt: 453.502
InChI Key: RMJLBDRNTIRUJA-UHFFFAOYSA-N
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Description

The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide is a heterocyclic derivative featuring a fused triazoloquinoxaline core, substituted with a 3,5-dimethylphenoxy group at position 4 and an N-(2-methylphenyl)acetamide side chain. The triazoloquinoxaline scaffold is notable for its electron-deficient aromatic system, which may enhance interactions with biological targets such as neurotransmitter receptors or enzymes involved in oxidative stress pathways.

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-16-12-17(2)14-19(13-16)34-25-24-29-30(15-23(32)27-20-9-5-4-8-18(20)3)26(33)31(24)22-11-7-6-10-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLBDRNTIRUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include various amines, acids, and coupling agents .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more stable compound .

Scientific Research Applications

Biological Mechanisms and Pharmacological Applications

Research indicates that compounds containing the triazoloquinoxaline scaffold exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell viability. For instance, certain analogs demonstrated inhibitory action on HCT-116 cancer cells with IC50 values ranging from 1.9 to 7.52 μg/mL .
  • Kinase Inhibition : The presence of the triazoloquinoxalin ring system suggests potential for kinase inhibition, which is crucial in regulating various cellular processes. Molecular docking studies indicate that the compound may intercalate into DNA strands, contributing to its anticancer properties .

Pharmacokinetic Studies

Pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion (ADME) properties are essential for understanding how this compound behaves in biological systems. These studies help predict the compound's efficacy and safety profile in potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related quinoxaline derivatives:

  • Synthesis and Anticancer Activity : A study focused on synthesizing N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides showed promising anticancer activity against various cell lines. The synthesized compounds were evaluated using MTT assays to determine their effectiveness in inhibiting cancer cell proliferation .
  • Molecular Modeling Studies : Research involving molecular modeling has identified key interactions at protein-protein interfaces as important targets for small molecule inhibition. This approach has been applied to design peptidomimetics that specifically target enzymes involved in DNA synthesis, further underscoring the therapeutic potential of compounds like 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide .

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as DNA and specific kinases. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation. Additionally, it may inhibit kinases involved in cell signaling pathways, further contributing to its anticancer effects .

Comparison with Similar Compounds

Triazoloquinoxaline vs. Triazolopyrazine Derivatives

The compound N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) () shares the triazolo-fused heterocyclic core but replaces quinoxaline with pyrazine.

Key Differences:

Feature Target Compound (Triazoloquinoxaline) Compound 16 (Triazolopyrazine)
Core Structure Quinoxaline (benzopyrazine) Pyrazine
Substituent at Position 4 3,5-Dimethylphenoxy 4-(2-Aminoethoxy)phenyl
Bioactivity Inference Potential CNS activity Antioxidant

Acetamide Side-Chain Variations

The compound 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide () shares the phenoxy-acetamide backbone but replaces the triazoloquinoxaline core with simpler aromatic systems. The bromine substituent in ’s compound may enhance halogen bonding with targets, while the hydroxymethyl group improves solubility but reduces metabolic stability compared to the 2-methylphenyl group in the target compound .

Biological Activity

The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide is a synthetic derivative belonging to the quinoxaline family. Quinoxalines and their derivatives have gained attention in medicinal chemistry due to their diverse biological activities including antimicrobial, anticancer, and neuropharmacological effects. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C27H25N5O4
  • Molecular Weight : 483.5 g/mol
  • CAS Number : 1189954-50-4

Antidepressant Effects

Research indicates that compounds within the triazoloquinoxaline class exhibit significant antidepressant-like effects. For instance, a related series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated reduced immobility in the Porsolt's forced swim test in rats, suggesting potential as rapid-acting antidepressants. The optimal activity was linked to specific substitutions on the triazole ring that enhance binding affinity to adenosine receptors (A1 and A2) .

Anticonvulsant Activity

Quinoxaline derivatives have been evaluated for anticonvulsant properties. In studies involving metrazol-induced convulsions in animal models, certain derivatives showed promising results by significantly reducing seizure activity. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinoxaline derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against various fungal species. The presence of specific functional groups can enhance this activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Adenosine Receptor Modulation : Many triazoloquinoxalines act as antagonists at adenosine A1 and A2 receptors. This interaction can influence neurotransmitter release and neuronal excitability .
  • Inhibition of Enzymatic Activity : Some quinoxaline derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neuropharmacological applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with quinoxaline derivatives:

  • Antidepressant Activity : A study demonstrated that certain triazoloquinoxalines reduced immobility in behavioral despair models in rodents, indicating their potential as antidepressants .
  • Anticonvulsant Evaluation : In a series of experiments assessing anticonvulsant properties using various animal models, compounds with similar structures showed significant protective effects against seizures .
  • Antimicrobial Testing : Research has shown that quinoxaline derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including resistant strains .

Data Summary

Biological ActivityMechanism of ActionReference
AntidepressantAdenosine receptor antagonism
AnticonvulsantModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth

Q & A

Q. Best practices for reproducible and scalable synthesis?

  • Methodology :
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst loading .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

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